Cas no 2168411-96-7 (1-Acetyl-3,5-dimethylpiperidine-2-carboxylic acid)

1-Acetyl-3,5-dimethylpiperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-5251878
- 1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid
- 2168411-96-7
- 1-Acetyl-3,5-dimethylpiperidine-2-carboxylic acid
-
- インチ: 1S/C10H17NO3/c1-6-4-7(2)9(10(13)14)11(5-6)8(3)12/h6-7,9H,4-5H2,1-3H3,(H,13,14)
- InChIKey: RUACNIVUOPAPID-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C)CC(C)CN1C(C)=O)=O
計算された属性
- せいみつぶんしりょう: 199.12084340g/mol
- どういたいしつりょう: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 252
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
1-Acetyl-3,5-dimethylpiperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5251878-0.25g |
1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid |
2168411-96-7 | 95.0% | 0.25g |
$959.0 | 2025-03-15 | |
Enamine | EN300-5251878-0.5g |
1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid |
2168411-96-7 | 95.0% | 0.5g |
$1001.0 | 2025-03-15 | |
Enamine | EN300-5251878-2.5g |
1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid |
2168411-96-7 | 95.0% | 2.5g |
$2043.0 | 2025-03-15 | |
Enamine | EN300-5251878-10.0g |
1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid |
2168411-96-7 | 95.0% | 10.0g |
$4483.0 | 2025-03-15 | |
Enamine | EN300-5251878-1.0g |
1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid |
2168411-96-7 | 95.0% | 1.0g |
$1043.0 | 2025-03-15 | |
Enamine | EN300-5251878-0.05g |
1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid |
2168411-96-7 | 95.0% | 0.05g |
$876.0 | 2025-03-15 | |
Enamine | EN300-5251878-0.1g |
1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid |
2168411-96-7 | 95.0% | 0.1g |
$917.0 | 2025-03-15 | |
Enamine | EN300-5251878-5.0g |
1-acetyl-3,5-dimethylpiperidine-2-carboxylic acid |
2168411-96-7 | 95.0% | 5.0g |
$3023.0 | 2025-03-15 |
1-Acetyl-3,5-dimethylpiperidine-2-carboxylic acid 関連文献
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
1-Acetyl-3,5-dimethylpiperidine-2-carboxylic acidに関する追加情報
1-Acetyl-3,5-Dimethylpiperidine-2-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 2168411-96-7, commonly referred to as 1-Acetyl-3,5-Dimethylpiperidine-2-Carboxylic Acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The piperidine ring system, a six-membered saturated ring with one nitrogen atom, forms the core of this molecule. The acetyl group attached at position 1 and the dimethyl substituents at positions 3 and 5 contribute to its stereochemical complexity and functional diversity.
Recent studies have highlighted the importance of 1-Acetyl-3,5-Dimethylpiperidine-2-Carboxylic Acid in the development of novel therapeutic agents. Its structure allows for various functional groups to be introduced, making it a versatile scaffold for drug design. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the areas of anti-inflammatory and analgesic agents. The carboxylic acid group at position 2 plays a crucial role in its reactivity and ability to form amides or esters, which are common functional groups in pharmaceuticals.
The synthesis of 1-Acetyl-3,5-Dimethylpiperidine-2-Carboxylic Acid involves a multi-step process that typically includes ring formation, acetylation, and carboxylation. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions. For instance, the use of transition metal catalysts has enabled more controlled acetylation steps, reducing side reactions and enhancing yield. These improvements have made the compound more accessible for large-scale production and research purposes.
In terms of biological activity, 1-Acetyl-3,5-Dimethylpiperidine-2-Carboxylic Acid has shown promising results in preclinical studies. Its ability to modulate key cellular pathways makes it a potential candidate for treating conditions such as neurodegenerative diseases and chronic pain. Researchers have also investigated its pharmacokinetic properties, focusing on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is essential for determining its suitability as an oral or parenteral drug delivery candidate.
The structural flexibility of 1-Acetyl-3,5-Dimethylpiperidine-2-Carboxylic Acid allows for extensive chemical modification. By altering the substituents on the piperidine ring or modifying the acetyl group, researchers can tailor the molecule's properties to suit specific therapeutic needs. For example, introducing electron-withdrawing groups can enhance its binding affinity to target proteins, while hydrophilic modifications can improve its solubility and bioavailability.
From an industrial perspective, the synthesis and application of 1-Acetyl-3,5-Dimethylpiperidine-2-Carboxylic Acid align with current trends in green chemistry. Efforts are being made to develop environmentally friendly synthesis routes that minimize waste and energy consumption. The use of biocatalysts and renewable feedstocks are among the strategies being explored to make the production process more sustainable.
In conclusion, 1-Acetyl-3,5-Dimethylpiperidine-2-Carboxylic Acid (CAS No. 2168411-96-7) is a compound of significant interest in both academic research and industrial applications. Its unique structure provides a foundation for developing innovative pharmaceuticals and materials. As research continues to uncover its full potential, this molecule is poised to play a vital role in advancing modern medicine.
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